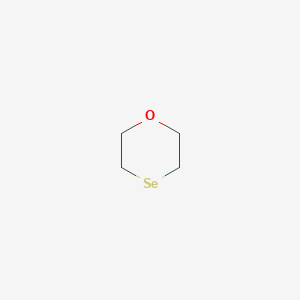

1,4-Oxaselenane

説明

1,4-Oxaselenane is a six-membered heterocyclic compound containing one oxygen and one selenium atom in the ring structure. Its molecular formula is C₄H₈OSe, with a molecular weight of 167.06 g/mol. The compound is characterized by a chair-like conformation typical of six-membered rings, as evidenced by structural data from dichloro derivatives (e.g., 4,4-dichloro-3,5-bis(chloromethyl)-1,4-oxaselenane) .

1,4-Oxaselenane has garnered attention in medicinal chemistry due to its role as a carbohydrate fragment in selenonucleoside analogues. These derivatives are synthesized via nucleophilic substitution of dimesylated seconucleosides with sodium hydroselenide (NaHSe), followed by deprotection . Additionally, cyclic seleninate esters derived from 1,4-oxaselenane, such as 1,4-oxaselenane Se-oxide, exhibit glutathione peroxidase (GPx)-like antioxidant activity, though their catalytic efficiency is lower compared to five-membered analogues like 1,2-oxaselenolane Se-oxide .

特性

CAS番号 |

5368-46-7 |

|---|---|

分子式 |

C4H8OSe |

分子量 |

151.08 g/mol |

IUPAC名 |

1,4-oxaselenane |

InChI |

InChI=1S/C4H8OSe/c1-3-6-4-2-5-1/h1-4H2 |

InChIキー |

QSWOKQHDQIECPD-UHFFFAOYSA-N |

正規SMILES |

C1C[Se]CCO1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1,4-Oxaselenane can be synthesized through the reaction of selenium dichloride or selenium dibromide with diallyl ether. The reaction proceeds regio- and stereoselectively, yielding cis-3,5-bis(chloromethyl)-1,4-oxaselenane with a 70% yield when using selenium dichloride. When selenium dibromide is used, 3,5-bis(bromomethyl)-1,4-oxaselenane is formed as a mixture of cis and trans diastereomers with a 76% yield .

Industrial Production Methods

The regioselectivity and stereoselectivity of the reaction make it a promising method for industrial applications .

化学反応の分析

Types of Reactions

1,4-Oxaselenane undergoes various chemical reactions, including:

Oxidation: The selenium atom in 1,4-oxaselenane can be oxidized to form selenoxides or selenones.

Reduction: Reduction reactions can convert selenoxides back to selenides.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming derivatives such as 3,5-bis(halomethyl)-1,4-oxaselenanes

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using reagents like selenium dichloride or selenium dibromide

Major Products Formed

Oxidation: Selenoxides and selenones.

Reduction: Selenides.

Substitution: 3,5-bis(halomethyl)-1,4-oxaselenanes

科学的研究の応用

1,4-Oxaselenane has several applications in scientific research:

作用機序

The mechanism of action of 1,4-oxaselenane involves its ability to undergo various chemical transformations due to the presence of selenium. Selenium’s unique redox properties allow it to participate in oxidation-reduction reactions, making it a valuable component in biological systems and synthetic chemistry . The molecular targets and pathways involved in its biological activity are still under investigation, but its potential as an antioxidant and enzyme modulator is of particular interest .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

1,4-Dioxane (C₄H₈O₂)

1,4-Dioxane is a six-membered ring containing two oxygen atoms. Key comparisons include:

In contrast, 1,4-oxaselenane’s applications are niche, focusing on bioactive molecules.

Oxathiane (C₄H₈OS)

Oxathiane is a sulfur-containing six-membered heterocycle. Differences include:

- Reactivity : Sulfur in oxathiane participates in nucleophilic reactions, whereas selenium in 1,4-oxaselenane enables redox catalysis (e.g., GPx-like activity) .

- Stability : Selenium’s larger atomic size and polarizability make 1,4-oxaselenane more reactive but less stable than oxathiane.

1,2-Oxaselenane Se-Oxide

This five-membered analogue of 1,4-oxaselenane demonstrates superior catalytic efficiency in GPx-like activity. For example, 1,2-oxaselenolane Se-oxide (IC₅₀ = 0.8 µM) outperforms 1,4-oxaselenane Se-oxide (IC₅₀ = 2.1 µM) in reducing hydroperoxides . The smaller ring size likely enhances electrophilicity and transition-state stabilization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。